
C15H24ClN5O3S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H24ClN5O3S is a complex organic molecule that has garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H24ClN5O3S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil. This intermediate is then subjected to further reactions to achieve the final compound .
Industrial Production Methods
Industrial production of This compound often employs environmentally friendly and cost-effective methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is designed to be scalable and suitable for large-scale production .
化学反応の分析
Types of Reactions
C15H24ClN5O3S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
科学的研究の応用
C15H24ClN5O3S: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials
作用機序
The mechanism of action of C15H24ClN5O3S involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and application .
類似化合物との比較
Similar Compounds
Similar compounds to C15H24ClN5O3S include other organic molecules with comparable structures and functional groups. Examples include:
C15H24: A class of sesquiterpenes with various biological activities.
C15H24N5O3S: Another compound with similar functional groups but different molecular arrangements.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C15H24ClN5O3S |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O3S.ClH/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2;/h8-9,16H,5-7,10H2,1-4H3;1H |
InChIキー |
XKRWUROIDWKDGU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


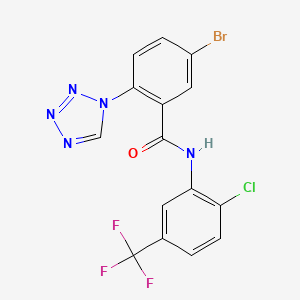

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
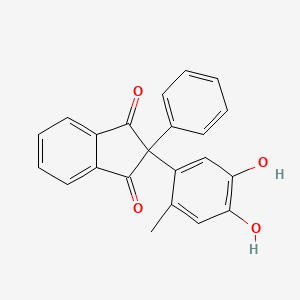
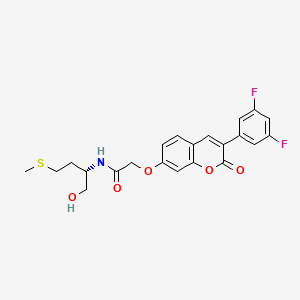
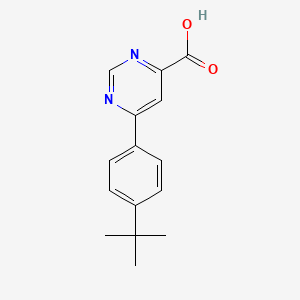
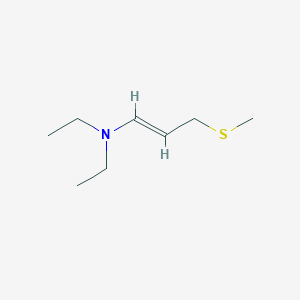

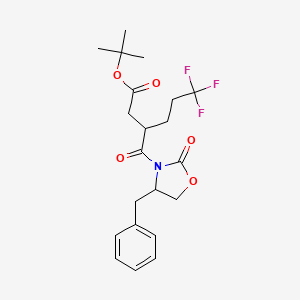

![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)



